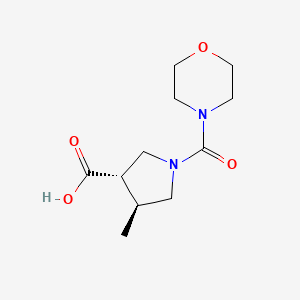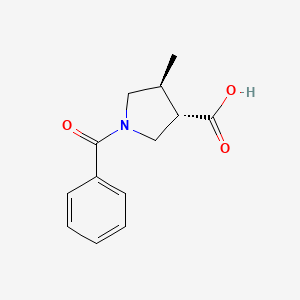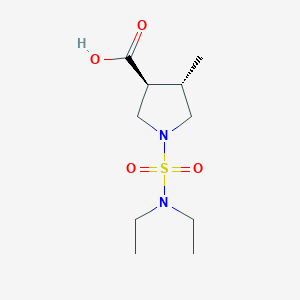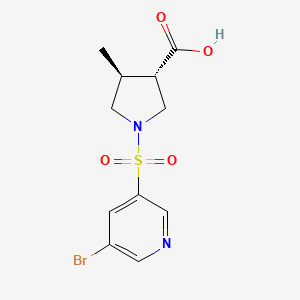
5-amino-2-chloro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-2-chloro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. It is commonly referred to as 'compound X' and is a highly potent and selective inhibitor of a particular enzyme.
Mechanism of Action
Compound X works by binding to a specific site on the enzyme, thereby inhibiting its activity. This inhibition leads to a decrease in the production of certain molecules that are responsible for causing inflammation and other disease-related processes.
Biochemical and Physiological Effects:
Studies have shown that compound X has a significant impact on various biochemical and physiological processes. It has been found to reduce inflammation, inhibit tumor growth, and modulate the immune system. Additionally, it has been shown to have a positive effect on bone density and cognitive function.
Advantages and Limitations for Lab Experiments
One of the major advantages of using compound X in lab experiments is its high potency and selectivity. It can be used in small quantities, which reduces the cost of experiments. However, one of the limitations is that it is a relatively new compound, and its long-term effects on the body are not yet fully understood.
Future Directions
There are several potential future directions for the study of compound X. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further research is needed to understand the long-term effects of compound X on the body, as well as its potential applications in the treatment of various diseases. Finally, there is a need for more studies to investigate the safety and efficacy of compound X in clinical trials.
Conclusion:
In conclusion, compound X is a highly potent and selective inhibitor of a specific enzyme that has potential applications in pharmacology and medicinal chemistry. It has been extensively studied for its biochemical and physiological effects and has shown promising results in reducing inflammation, inhibiting tumor growth, and modulating the immune system. While there are limitations to its use in lab experiments, there are several potential future directions for its study, including the development of more efficient synthesis methods and further research into its potential applications in the treatment of various diseases.
Synthesis Methods
Compound X can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis involves the use of advanced techniques such as chromatography, crystallization, and NMR spectroscopy to ensure the purity and quality of the final product.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in pharmacology and medicinal chemistry. It has been found to be highly effective in inhibiting a particular enzyme, which has implications in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
properties
IUPAC Name |
5-amino-2-chloro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c14-12-8-10(11(15)9-17-12)13(19)16-2-1-3-18-4-6-20-7-5-18/h8-9H,1-7,15H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLVDGUWYMZOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=NC=C2N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-chloro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2,3-Dihydro-1-benzofuran-7-yl)phenyl]propan-2-amine](/img/structure/B6633006.png)
![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)

![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)







![(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B6633064.png)
